molecular formula C16H18BrClN2O2 B385216 2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005266-06-7

2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B385216
CAS RN: 1005266-06-7
M. Wt: 385.7g/mol
InChI Key: PYSQDEUUQGAKHV-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane scaffold. This is a seven-membered ring structure with two bridgehead carbons . The compound also contains functional groups such as bromo, chloro, carboxamide, and a pyridine ring.


Chemical Reactions Analysis

The compound can potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, the bromo group can participate in nucleophilic substitution reactions, while the carboxamide group can undergo hydrolysis .

Scientific Research Applications

Future Directions

Future research could focus on exploring the potential biological activities of this compound. Given the wide range of activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClN2O2/c1-14(2)15(3)6-7-16(14,11(17)12(15)21)13(22)20-10-5-4-9(18)8-19-10/h4-5,8,11H,6-7H2,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSQDEUUQGAKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=NC=C(C=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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